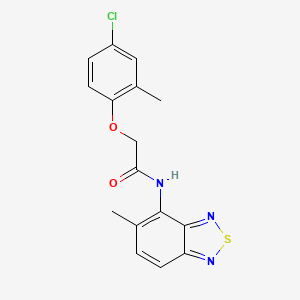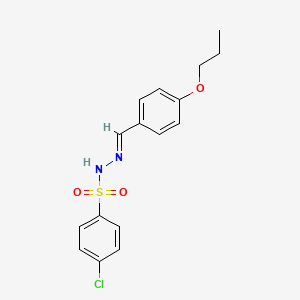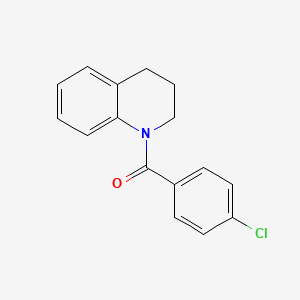![molecular formula C19H15N5O2 B5572630 N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)
N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide, also known as BMH-21, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications. BMH-21 is a synthetic compound that was first developed by a team of researchers from the University of Texas at Austin in 2012. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition
N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide derivatives have been identified as selective histone deacetylase (HDAC) inhibitors. These compounds exhibit submicromolar inhibitory activity against specific HDACs, impacting cancer cell proliferation by inducing histone acetylation, cell-cycle arrest, and apoptosis, suggesting potential applications in cancer therapeutics. MGCD0103, an orally active derivative, has shown significant antitumor activity in vivo and has entered clinical trials as an anticancer drug (Zhou et al., 2008).
Antimicrobial Activity
Benzimidazole derivatives, including N-benzimidazol-1-yl-methyl-benzamide, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Certain derivatives displayed significant antimicrobial efficacy, suggesting their potential use in developing new antimicrobial agents (Sethi et al., 2016).
Anticancer Activity
Several benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety have been studied for their anticancer activities. These compounds showed selective cytotoxicities against lung adenocarcinoma and glioma cell lines, demonstrating potential as anticancer agents (Çiftçi et al., 2021).
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Research into cyclic amine-containing benzimidazole carboxamide derivatives has led to the development of potent PARP inhibitors with significant cellular potency. ABT-888, a notable example, has shown promise in human clinical trials for cancer treatment due to its excellent potency against PARP enzymes and efficacy in combination with other anticancer agents (Penning et al., 2009).
Anti-Influenza Virus Activity
A novel route to benzamide-based 5-aminopyrazoles and their heterocyclic derivatives has been explored, resulting in compounds with significant antiviral activities against the H5N1 subtype of the influenza A virus. This suggests their potential application in treating avian influenza (Hebishy et al., 2020).
Mecanismo De Acción
Direcciones Futuras
The compound has shown promising results as an allosteric activator of human glucokinase (GK), suggesting its potential for the treatment of type-2 diabetes (T2D). Future research could focus on further exploring its therapeutic potential, optimizing its synthesis process, and investigating its safety profile .
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-(4-methylpyrimidin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-12-9-10-20-19(21-12)26-14-6-4-5-13(11-14)17(25)24-18-22-15-7-2-3-8-16(15)23-18/h2-11H,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFBMDYYUKINAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5572570.png)

![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)


![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)
![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)


![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)
![6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5572648.png)